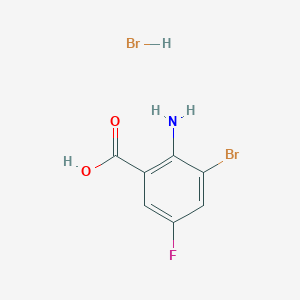
2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide is a chemical compound with the molecular formula C7H5BrFNO2·HBr It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the following steps:
Bromination: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromo group.
Fluorination: The brominated benzoic acid is then fluorinated using a fluorinating agent like potassium fluoride or cesium fluoride.
Amination: The resulting compound is aminated using ammonia or an amine source under controlled conditions.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups contribute to its reactivity and binding affinity with various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-fluorobenzoic acid: Similar structure but lacks the hydrobromide component.
2-Amino-5-fluorobenzoic acid: Contains a fluorine substituent but lacks the bromo group.
2-Amino-5-bromobenzoic acid: Contains a bromine substituent but lacks the fluorine group.
Uniqueness
2-Amino-3-bromo-5-fluorobenzoic acid hydrobromide is unique due to the presence of all three substituents (amino, bromo, and fluoro) on the benzene ring, along with the hydrobromide salt form. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H6Br2FNO2 |
|---|---|
Molecular Weight |
314.93 g/mol |
IUPAC Name |
2-amino-3-bromo-5-fluorobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H5BrFNO2.BrH/c8-5-2-3(9)1-4(6(5)10)7(11)12;/h1-2H,10H2,(H,11,12);1H |
InChI Key |
YVQDEIKYCVGQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13256244.png)
![2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13256258.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclopentan-1-amine](/img/structure/B13256265.png)

![3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)

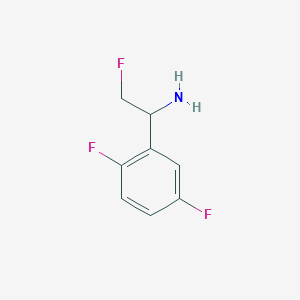

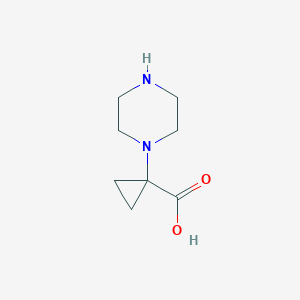
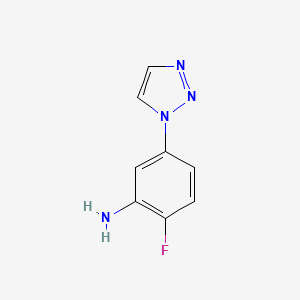
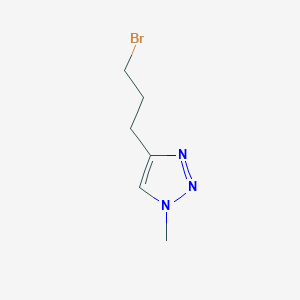
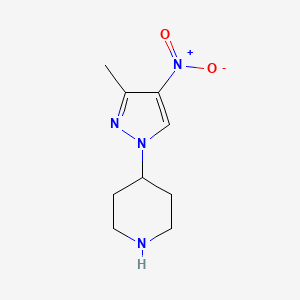
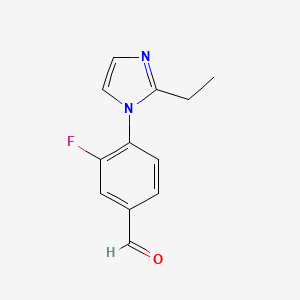
![Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine](/img/structure/B13256338.png)
